molecular formula C20H27N3O4 B6570530 8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021263-94-4

8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570530
CAS No.: 1021263-94-4
M. Wt: 373.4 g/mol
InChI Key: WNRLUIPZICCXLQ-UHFFFAOYSA-N
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Description

8-Pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, which has been identified in peer-reviewed research as a novel and selective chemotype for the δ Opioid Receptor (DOR) . This class of compounds represents a significant advancement in DOR research as it provides an alternative to the traditional SNC80-like agonists, which are associated with adverse effects such as convulsions and rapid tachyphylaxis . The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype is reported to be slightly biased toward G-protein signaling and exhibits submicromolar potency in reducing cAMP production . The most potent derivatives have demonstrated high selectivity for DOR over a panel of 167 other GPCRs and have shown efficacy in a complete Freund's adjuvant model of inflammatory pain, indicating potential for research in chronic pain pathways . This makes it a valuable tool for researchers investigating neurologic and psychiatric disorders, including migraine, chronic pain, and anxiety, where DOR is a promising target . Molecular docking and dynamics simulations suggest that this chemotype binds to the orthosteric site of the DOR . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-2-3-9-17(24)22-12-10-20(11-13-22)18(25)23(19(26)21-20)14-15-27-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRLUIPZICCXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4Similar compounds, such as spirotetramat, are known to target pests on crops. More research is needed to identify the specific targets of this compound.

Mode of Action

The mode of action of 8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is currently unknown. Related compounds like spirotetramat are known to prevent egg hatching and larval development of pests on roots and leaves

Biochemical Pathways

The biochemical pathways affected by 8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4It can be inferred from related compounds that it may affect the development pathways of pests. More research is needed to confirm this.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4Related compounds like spirotetramat are known for their unique two-way internal absorption and transport properties

Result of Action

The molecular and cellular effects of 8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4Related compounds like spirotetramat are known to effectively control pests for as long as two months. More research is needed to understand the specific effects of this compound.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4Related compounds like spirotetramat are known for their environmental safety

Biological Activity

8-Pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspiro compound class, which has garnered interest due to its potential biological activities and applications in various fields including agriculture and medicine. This article reviews the compound's biological activity, mechanisms of action, and pharmacological properties based on diverse research findings.

  • Molecular Formula : C20_{20}H27_{27}N3_3O4_4
  • Molecular Weight : 373.4 g/mol
  • CAS Number : 1021263-94-4

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized to share similarities with other compounds in its class. For instance:

  • Target Enzymes : Related compounds have been shown to inhibit prolyl hydroxylase enzymes (PHDs), which play a crucial role in oxygen sensing and erythropoiesis regulation .
  • Biochemical Pathways : It is suggested that this compound may affect developmental pathways in pests, similar to spirotetramat, which inhibits egg hatching and larval development in agricultural pests.

Antiparasitic and Antimicrobial Properties

Research indicates that triazaspiro compounds exhibit significant antiparasitic and antimicrobial activities. For instance:

  • Case Study : A study on related triazaspiro compounds demonstrated effective inhibition against various microbial strains, suggesting potential applications in treating infections .

Insecticidal Activity

The compound's structural characteristics suggest potential insecticidal properties:

  • Mode of Action : Similar compounds have been documented to disrupt normal growth processes in insects, leading to effective pest control over extended periods.

Pharmacokinetics

The pharmacokinetic profile of this compound is inferred from related compounds:

PropertyDescription
Absorption Potential for internal absorption due to lipophilicity
Distribution Likely distributed throughout body tissues
Metabolism Expected to undergo metabolic conversion similar to other triazaspiro compounds
Excretion Predominantly via renal pathways

Environmental Impact

The environmental safety profile of similar compounds suggests that this compound could be favorable for agricultural applications:

  • Efficacy Duration : Related insecticides have shown efficacy lasting up to two months under field conditions.

Scientific Research Applications

The compound 8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's potential.

Structure

The compound features a spiro structure, which is significant for its biological activity. The presence of nitrogen atoms in the triaza ring contributes to its unique properties and potential interactions with biological systems.

Agricultural Chemistry

One of the primary applications of this compound is in agricultural chemistry , particularly as an insecticide. Similar compounds have been shown to target pests effectively:

  • Mechanism of Action : The compound may inhibit egg hatching and larval development in pests, similar to the known actions of related compounds like spirotetramat, which is effective against various agricultural pests.
  • Environmental Impact : Related compounds have been noted for their environmentally safe profiles, suggesting that this compound could also exhibit low toxicity to non-target organisms.

Pharmaceutical Research

In pharmaceutical contexts, the compound's structure suggests potential for:

  • Antimicrobial Activity : The nitrogen-rich spiro structure may interact with microbial enzymes or receptors, leading to antibacterial or antifungal properties.
  • Drug Development : As a lead compound, it may serve as a scaffold for the synthesis of new drugs targeting specific diseases.

Biochemical Studies

The compound's interactions with biological systems can be explored through:

  • Biochemical Pathways : Investigating how it affects metabolic pathways in organisms may reveal insights into its efficacy and mechanism of action.
  • Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for assessing its viability as a therapeutic agent.

Case Study 1: Insecticidal Efficacy

A study on related compounds demonstrated significant efficacy in controlling pest populations over extended periods (up to two months), highlighting the potential effectiveness of this compound in agricultural settings.

Case Study 2: Antimicrobial Potential

Research into similar triazaspiro compounds has shown promising results in inhibiting bacterial growth. Future studies could focus on isolating and testing the antimicrobial properties of this specific compound against various pathogens.

Chemical Reactions Analysis

Key Reagents and Steps

The synthesis of triazaspiro[4.5]decane-2,4-dione derivatives often involves a multi-step process:

  • Primary Reaction : Formation of a precursor using urea, diethyl oxalate, ammonium carbonate, and sodium in methanol .

  • Secondary Reaction : Acid treatment (e.g., concentrated HCl) to modify the precursor .

  • Intermediate Reaction : Introduction of substituents via coupling agents (e.g., potassium ferricyanide) .

For the target compound, 8-pentanoyl and 3-(2-phenoxyethyl) substituents would likely require additional steps such as acylation and alkylation.

Step 1: Formation of Triazaspiro Core

The core triazaspiro[4.5]decane-2,4-dione structure is synthesized via:

  • Primary Reaction :

    Urea + Diethyl Oxalate + Sodium → Intermediate Product\text{Urea + Diethyl Oxalate + Sodium → Intermediate Product}

    Sodium acts as a base in methanol solvent at 25–30°C .

  • Secondary Reaction :

    Intermediate Product + HCl → Acid-Treated Product\text{Intermediate Product + HCl → Acid-Treated Product}

    Hydrochloric acid modifies the intermediate, likely altering functional groups for subsequent reactions .

Molar Ratios (Related Compound)

ReagentMolar Ratio
Diethyl oxalate1
Urea1.1–1.3
Sodium2
Ammonium carbonate0.5–1
Hydrochloric acid2–4

Reaction Conditions

  • Primary Reaction : Methanol solvent, 25–30°C .

  • Concentration : Rotary evaporation (40°C) followed by cooling .

Biological Implications

Derivatives of triazaspiro[4.5]decane-2,4-dione (e.g., spirohydantoins) are known as prolyl hydroxylase (PHD) inhibitors , which upregulate erythropoietin (EPO) for anemia treatment . Substituents like pentanoyl and phenoxyethyl may modulate pharmacokinetics or off-target effects (e.g., hERG channel activity) .

Limitations and Research Gaps

  • Direct Data : No explicit synthesis or reaction data for the target compound.

  • Substituent Effects : No data on how pentanoyl/phenoxyethyl groups influence PHD inhibition or stability.

  • Optimization : Further studies on molar ratios, solvents, and purification steps are needed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The activity of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives is highly sensitive to substituent modifications. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Activities Reference
8-Pentanoyl-3-(2-phenoxyethyl)-target 8: Pentanoyl; 3: 2-phenoxyethyl Optimized lipophilicity; potential PHD2 inhibition
8-Amino-3-[2-(4-fluorophenoxy)ethyl] 8: Amino; 3: 4-fluorophenoxyethyl Anticonvulsant activity (ED₅₀ = 12.3 mg/kg in MES test)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8: Benzyl; 3: Unsubstituted Intermediate in synthesis; melting point = 259–261°C; used for myelostimulation studies
8-(3-Chloro-5-(trifluoromethyl)pyridinyl) 8: Chloro-trifluoromethylpyridinyl Discontinued due to poor bioavailability; selective PHD2 inhibition (IC₅₀ = 0.8 µM)
3-([1,1′-biphenyl]-4-yl)-8-(aryl) 8: Aryl; 3: Biphenyl Enhanced PHD2 binding (IC₅₀ < 0.5 µM); rigid linker improves selectivity

Pharmacological and Biochemical Insights

  • PHD2 Inhibition: The target compound’s pentanoyl group may mimic 2-oxoglutarate (2OG) binding in PHD2’s catalytic pocket, similar to 8-benzyl derivatives, but with improved metabolic stability due to reduced aromaticity .
  • Anticonvulsant Activity: The 8-amino derivative () demonstrated efficacy in maximal electroshock (MES) tests, suggesting that electron-withdrawing groups (e.g., 4-fluoro) enhance anticonvulsant properties compared to the target compound’s phenoxyethyl group .
  • Myelostimulation : 8-Benzyl derivatives () promoted white blood cell proliferation, implying that bulky 8-substituents may favor hematopoietic activity over HIF-related pathways .

Physicochemical Properties

  • Solubility : 8-Benzyl derivatives exhibit low aqueous solubility (melting point >250°C), whereas the target compound’s aliphatic chain may reduce crystallinity, improving formulation flexibility .

Preparation Methods

Table 1: Key Intermediates and Their Roles

IntermediateRole in SynthesisSource Reference
1,3,8-Triazaspiro[4.5]decane-2,4-dioneSpirocyclic backbone
2-Phenoxyethyl bromideAlkylating agent for N3 substitution
Pentanoyl chlorideAcylating agent for N8 functionalization

Spirocyclic Core Formation

The spirocyclic scaffold is synthesized via cyclocondensation reactions. Two dominant methods are documented:

Urea-Based Cyclization (Patent CN110818712A)

Diethyl oxalate, urea, and ammonium carbonate react under basic conditions to form a diketopiperazine intermediate, which undergoes intramolecular cyclization. This method, adapted for related spiro compounds, achieves yields of 75–80%.

Reaction Conditions :

  • Step 1 : Diethyl oxalate + urea + ammonium carbonate → Primary intermediate (diketopiperazine analog).

  • Step 2 : Acid hydrolysis (HCl) to form secondary intermediate.

  • Step 3 : Cyclization with 2-(ethylamino)acetaldehyde and potassium ferricyanide.

Cyanide-Mediated Cyclization (Bioorg. Med. Chem. Lett. 2002)

Using sodium cyanide with 4-oxopiperidinone hydrochloride and ammonium carbonate, this method achieves high yields (80%) but poses safety risks due to cyanide toxicity.

Functionalization of the Spiro Core

N3-Alkylation with 2-Phenoxyethyl Group

The spiro intermediate undergoes alkylation at the N3 position using 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Patent DE102004014296A1 demonstrates analogous N-alkylation of triazaspirodecanones with phenoxyethyl groups.

Example Protocol :

  • Reagents : Spiro core (1 eq), 2-phenoxyethyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 12 h.

  • Yield : ~70% (estimated from comparable reactions).

N8-Acylation with Pentanoyl Group

The pentanoyl moiety is introduced via acylation using pentanoyl chloride. Patent EP1664128B1 highlights similar acylation steps for triazaspiro compounds, employing acyl chlorides in dichloromethane with triethylamine.

Example Protocol :

  • Reagents : Alkylated spiro intermediate (1 eq), pentanoyl chloride (1.5 eq), Et₃N (2 eq), DCM, 0°C → RT, 6 h.

  • Yield : ~85% (extrapolated from patent data).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

ParameterUrea-Based CyclizationCyanide-Mediated
Yield75–80%80%
SafetyModerate (HCl handling)High risk (NaCN)
ScalabilityIndustrial-friendlyLimited
CostLow (commodity reagents)High (specialized)

Optimization and Challenges

regioselectivity in N-Alkylation/Acylation

The spiro core’s two nitrogen atoms (N1, N3, N8) require selective functionalization. Patent DE102004014296A1 resolves this by sequential protection/deprotection strategies. For example:

  • Protecting N1 with a Boc group before alkylating N3.

  • Selective acylation at N8 due to steric hindrance differences.

Purification Challenges

The final compound’s polarity necessitates chromatographic purification (silica gel, ethyl acetate/hexane). Patent EP1664128B1 reports ≥95% purity after column chromatography.

Industrial-Scale Considerations

Large-scale synthesis (e.g., >1 kg) requires:

  • Solvent Recovery : DMF and DCM are recycled via distillation.

  • Waste Management : Neutralization of HCl and cyanide byproducts.

  • Process Safety : Substituting NaCN with potassium ferricyanide in cyclization steps.

Emerging Methodologies

Recent advances include enzymatic acylations and flow chemistry for spiro core synthesis, though these remain experimental for this specific compound .

Q & A

Q. What are the established synthetic routes for 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step routes, including:
  • Bucherer–Berg reaction for hydantoin ring formation from piperidone precursors .
  • Ullmann couplings to introduce substituents (e.g., aromatic groups) at specific positions .
  • Reductive amination to install side chains (e.g., phenoxyethyl groups) for functionalization .
    Key conditions include solvent selection (e.g., dioxane/HCl for Boc deprotection) and temperature control (e.g., 0°C for acid-sensitive steps) . Microwave-assisted synthesis in methanol/water with KCN and (NH₄)₂CO₃ has also been reported for spirohydantoins, yielding 35–97% .

Q. How is the structural characterization of spirohydantoins validated, and what analytical techniques are essential?

  • Methodological Answer :
  • Spectroscopy : IR confirms carbonyl stretches (1700–1750 cm⁻¹ for hydantoin rings). ¹H/¹³C NMR resolves spiro-junction protons (δ 1.5–2.5 ppm) and substituent environments .
  • Mass Spectrometry : HRMS or ESI-MS validates molecular weight (e.g., C₂₅H₄₅N₃O₃: m/z 435.64) .
  • X-ray crystallography (where feasible) confirms spiro geometry and torsion angles .

Q. What are the primary biological targets of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives in preclinical studies?

  • Methodological Answer :
  • Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF PHD1-3) : These derivatives act as pan-inhibitors, stabilizing HIF-1α and upregulating erythropoietin (EPO) for anemia treatment .
  • Delta Opioid Receptors (DOR) : Selectively activate DOR with minimal β-arrestin recruitment, showing antinociceptive effects in murine pain models .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies conducted to optimize potency and reduce off-target effects?

  • Methodological Answer :
  • Chelating Group Optimization : Pyridine or imidazole rings at the 2-position enhance PHD2 inhibition (IC₅₀ < 100 nM), while thiophene/phenol derivatives lose activity .
  • Acidic Functionality Introduction : Reduces hERG channel binding (e.g., carboxylate groups lower hERG IC₅₀ from 1 μM to >30 μM) .
  • In Silico Docking : Molecular dynamics simulations guide substitutions (e.g., 3-hydroxypyridine forms H-bonds with PHD2 Tyr-303/310) .

Q. What in vivo models demonstrate the efficacy of these compounds, and how are pharmacokinetic (PK) parameters tailored?

  • Methodological Answer :
  • Rodent Anemia Models : Oral administration (10–30 mg/kg) increases serum EPO within 6–12 hours .
  • Pain Models : Intraperitoneal dosing (5–20 mg/kg) in C57BL/6 mice reduces CFA-induced hyperalgesia via DOR agonism .
  • PK Optimization : Short-acting profiles (t₁/₂ = 2–4 hrs) are achieved by balancing lipophilicity (clogP 2–3) and plasma protein binding (<90%) .

Q. How are off-target effects (e.g., hERG inhibition, liver toxicity) systematically addressed?

  • Methodological Answer :
  • hERG Mitigation : Introduction of polar groups (e.g., sulfonamides, carboxylates) reduces cardiac risk. Patch-clamp assays validate hERG IC₅₀ shifts .
  • Liver Enzyme Monitoring : ALT/AST levels are tracked in repeat-dose studies; structural rigidity (e.g., spiro cores) minimizes metabolic activation .

Q. What structural biology insights inform the design of PHD2 inhibitors?

  • Methodological Answer :
  • Co-crystallography : Mn(II)-substituted PHD2 structures (PDB: 6XXX) reveal chelation of Fe(II) by hydantoin carbonyls and hydrophobic interactions with Val-376/Leu-341 .
  • Binding Pocket Analysis : The 2OG-binding pocket accommodates pentanoyl/phenoxyethyl groups, while the aromatic pocket favors trifluoromethylbenzoyl substituents .

Q. What strategies improve the therapeutic index in lead optimization?

  • Methodological Answer :
  • Selectivity Profiling : Pan-PHD inhibition (PHD1-3 IC₅₀ < 50 nM) is balanced with kinase panel screening (≥100-fold selectivity) .
  • Prodrug Approaches : tert-Butyl esters (e.g., C10-440) enhance solubility and are hydrolyzed in vivo .

Q. Are there alternative therapeutic applications beyond anemia and pain?

  • Methodological Answer :
  • Neuroprotection : DOR agonists show potential in migraine models via cAMP modulation .
  • Oncology : HIF stabilization may enhance chemotherapy efficacy in hypoxic tumors .

Q. What analytical challenges arise in purifying spirohydantoins, and how are they resolved?

  • Methodological Answer :
  • Chromatography : Silica gel columns with CH₂Cl₂/MeOH (9:1) eluent resolve diastereomers. Reverse-phase HPLC (C18, acetonitrile/water) purifies polar derivatives .
  • Crystallization : Slow evaporation in EtOAc/hexane yields single crystals for XRD .

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